REACTION_CXSMILES
|
[CH3:1][C:2]12[CH:9](O)[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.[BrH:12]>>[CH3:1][C:2]12[CH:9]([Br:12])[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2
|
Name
|
|
Quantity
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13.6 g
|
Type
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reactant
|
Smiles
|
CC12CCCC(CC1)(C2O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
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CUSTOM
|
Details
|
under stirring in the presence of 1 g AMBERLYST A15 ion-exchange resin
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The reaction product was extracted
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Type
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TEMPERATURE
|
Details
|
after cooling with pentane
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Type
|
WASH
|
Details
|
The pentane layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
was subjected to fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCCC(CC1)(C2Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |